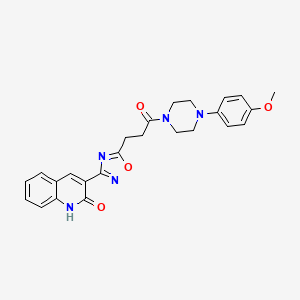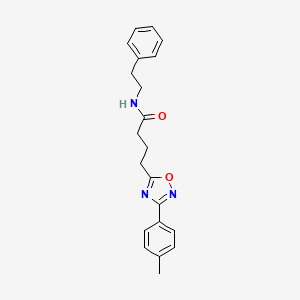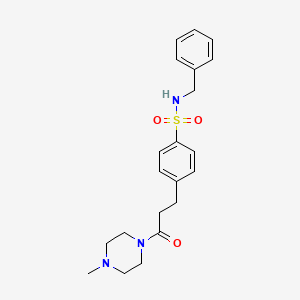
5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as EPO, and it belongs to the family of oxadiazole derivatives. EPO exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of EPO is still not fully understood. However, it is believed that EPO exerts its biological effects by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. EPO also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Moreover, EPO has been shown to activate the adenosine A2A receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
EPO exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. EPO also exhibits significant analgesic effects in animal models of pain. Moreover, EPO has been shown to reduce fever and inflammation in animal models of acute inflammation. EPO also exhibits antioxidant activity and has been shown to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
EPO has several advantages for lab experiments. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Moreover, EPO is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, there are also some limitations to using EPO in lab experiments. For example, EPO has poor solubility in water, which can make it difficult to administer in animal experiments. Moreover, the exact mechanism of action of EPO is still not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on EPO. First, further studies are needed to elucidate the exact mechanism of action of EPO. Second, more research is needed to explore the potential therapeutic applications of EPO in various disease models, such as inflammatory diseases, pain, and fever. Third, it would be interesting to investigate the potential synergistic effects of EPO with other anti-inflammatory or analgesic compounds. Finally, more research is needed to optimize the synthesis and purification methods of EPO to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of EPO involves the condensation reaction of 4-ethoxybenzohydrazide and 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization using ethanol. The chemical structure of EPO is confirmed by various spectroscopic techniques, including NMR and IR.
Scientific Research Applications
EPO has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. EPO has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also exhibits significant analgesic effects in animal models of pain. Moreover, EPO has been shown to reduce fever and inflammation in animal models of acute inflammation.
properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-17-11-9-16(10-12-17)21-24-20(25-28-21)18-13-14-19(23-22(18)26-2)15-7-5-4-6-8-15/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKFYYRINGANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

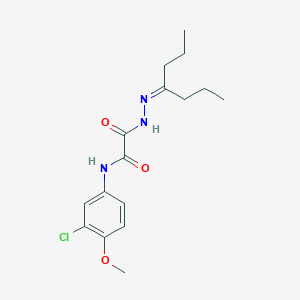
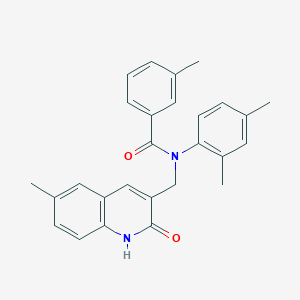
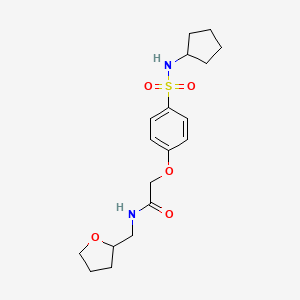


![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704924.png)
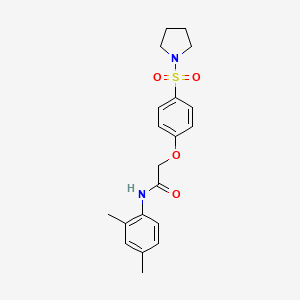
![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)
![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)

![4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704963.png)
